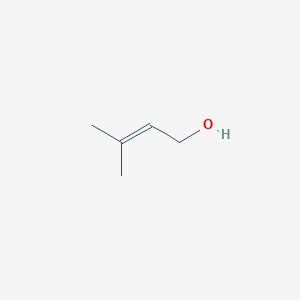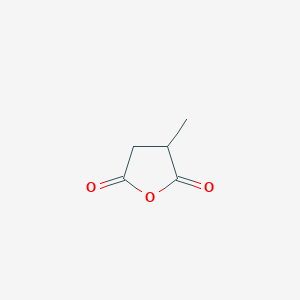
Methylsuccinic anhydride
Vue d'ensemble
Description
Methylsuccinic anhydride is a derivative of succinic anhydride where a methyl group is substituted on the succinic backbone. It is a compound of interest in various chemical syntheses and applications due to its reactivity and the structural properties it imparts to the molecules it is incorporated into.
Synthesis Analysis
The synthesis of methylsuccinic anhydride derivatives can be achieved through different methods. For instance, alkenyl succinic anhydrides (ASA) can be prepared from high-oleic sunflower oil methyl esters through an ene-reaction with maleic anhydride, as demonstrated in a study where the reaction conditions were optimized using response surface methodology (RSM) . Another method involves the dehydration, hydrolysis, and hydrogenation of 3-(α-methylbenzyl) malic acid to produce (α-methylbenzyl) succinic acid, which can then be converted into various anhydride forms .
Molecular Structure Analysis
The molecular and crystal structures of methylsuccinic anhydride derivatives have been extensively studied. For example, gas electron diffraction has been used to study the structure of tetramethylsuccinic anhydride, revealing a nonplanar ring with specific torsional angles . Additionally, the molecular and crystal structures of E- and Z-isomers of dimethyl furylethylidene succinic anhydride have been examined, showing a twisting between the furan ring and the succinic anhydride portion .
Chemical Reactions Analysis
Methylsuccinic anhydride and its derivatives participate in various chemical reactions. Tetramethylsuccinic anhydride, for instance, has been used as a protecting group in purine glycosylations, providing high regiochemical control . Photochromic systems involving methylsuccinic anhydride derivatives have been studied, showing that these compounds can undergo photochemical ring closure and thermal ring closure reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylsuccinic anhydride derivatives are influenced by their molecular structure. The rotational spectra of these molecules show varying degrees of puckering, which affects torsional and bond angle strain. Studies have shown that these molecules exhibit perturbations consistent with internal motion, such as pseudorotational motion and uncoupled vibrations . The crystal and molecular structures of dl-methylsuccinic acid have also been determined, providing insight into the planarity of the succinic acid skeleton and the orientation of the methyl groups .
Relevant Case Studies
Case studies involving methylsuccinic anhydride derivatives include the use of (S)-(-)-2-methyl-2-phenylsuccinic anhydride as a novel resolving reagent for the resolution of amines . Another case study involves the synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil, which has potential industrial applications . These studies highlight the versatility and utility of methylsuccinic anhydride derivatives in various chemical processes and applications.
Applications De Recherche Scientifique
-
Polymerization Tools
-
Chemical Synthesis
- Summary of the Application : Methylsuccinic anhydride can be used in chemical synthesis processes . For example, it can be produced via the hydrogenation of itaconic acid .
- Methods of Application : In one study, a one-step dehydration, decarboxylation, and hydrogenation process of citric acid was used to produce Methylsuccinic acid . The process involved the use of a Pd/BaSO4 catalyst and NaOH under specific conditions .
- Results or Outcomes : The process resulted in a substantial amount of Methylsuccinic acid, with a selectivity of 67% in the presence of Pd/C and under a H2-rich atmosphere .
-
Biodegradable Polyesters
-
Cosmetics
-
Agriculture
-
Green Solvents
Safety And Hazards
Orientations Futures
The market potential of succinic acid and its direct derivatives, including Methylsuccinic anhydride, is estimated to be as high as 245,000 tons per year . The market size of succinic acid-based polymers is expected to be 25 million tons per year . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .
Propriétés
IUPAC Name |
3-methyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFATXMYLKPCSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871900 | |
| Record name | 2,5-Furandione, dihydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylsuccinic anhydride | |
CAS RN |
4100-80-5, 6973-20-2 | |
| Record name | Methylsuccinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylsuccinic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrotartaric anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, dihydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylsuccinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



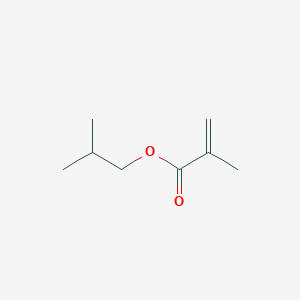

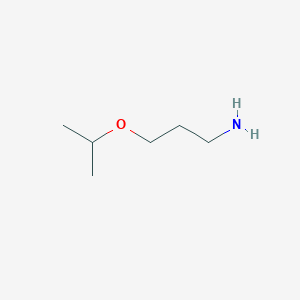




![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
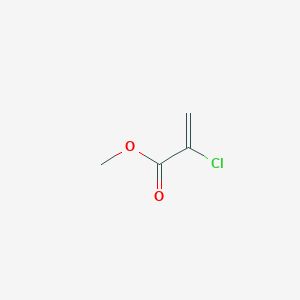
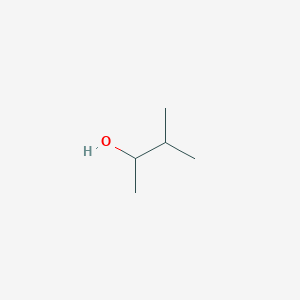
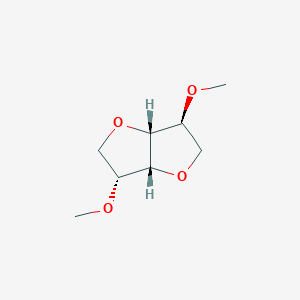
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
